Benzene, 1,1',1''-(1,3,5,5-tetramethyl-1-pentene-1,3,5-triyl)tris-

Description

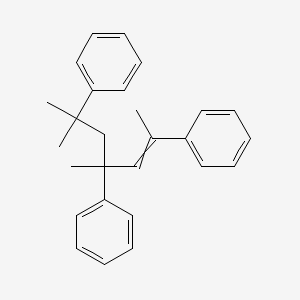

Benzene, 1,1',1''-(1,3,5,5-tetramethyl-1-pentene-1,3,5-triyl)tris- (CAS: 19303-34-5) is a tripodal organic compound featuring a central benzene ring connected to three substituents via a branched pentene chain. The structure includes a 1-pentene backbone with methyl groups at positions 1, 3, and 5, creating steric and electronic complexity. This compound is characterized by its rigid, three-dimensional geometry, which is critical for applications in supramolecular chemistry or catalysis.

Properties

CAS No. |

19303-34-5 |

|---|---|

Molecular Formula |

C27H30 |

Molecular Weight |

354.5 g/mol |

IUPAC Name |

(4,6-dimethyl-2,6-diphenylhept-2-en-4-yl)benzene |

InChI |

InChI=1S/C27H30/c1-22(23-14-8-5-9-15-23)20-27(4,25-18-12-7-13-19-25)21-26(2,3)24-16-10-6-11-17-24/h5-20H,21H2,1-4H3 |

InChI Key |

LEOZNBAZHMBUST-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC(C)(CC(C)(C)C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The compound is a trimer formed by linking three benzene rings through a central 1,3,5-trisubstituted pentene core bearing four methyl groups. The synthesis typically involves the controlled oligomerization or coupling of methylstyrene or related C9 monomers, followed by selective substitution or polymerization steps.

This compound is often obtained as a trimeric C9 monomer derivative during the production or modification of phenol methylstyrenated substances (MSP), where methylstyrene units undergo dimerization and trimerization reactions under catalytic or thermal conditions.

Oligomerization of Methylstyrene Monomers

- Starting materials: Methylstyrene or substituted styrene derivatives.

- Reaction type: Acid-catalyzed or thermal oligomerization.

- Mechanism: The vinyl group of methylstyrene undergoes electrophilic addition and coupling to form dimers and trimers. The trimerization leads to the formation of a pentene core substituted with three benzene rings.

- Conditions: Typically carried out under acidic conditions (e.g., using Lewis acids such as AlCl3), elevated temperatures, or in the presence of polymerization inhibitors to control molecular weight and selectivity.

Stepwise Synthesis via Electrophilic Aromatic Substitution

An alternative approach involves the stepwise functionalization of benzene rings through electrophilic aromatic substitution reactions, where the pentene moiety is introduced as an electrophilic substituent.

- Key intermediate: 1,3,5-trisubstituted benzene derivatives.

- Reagents: Alkyl halides or olefinic compounds bearing methyl groups.

- Catalysts: Lewis acids or protic acids to activate the electrophile.

- Mechanism: Formation of Wheland intermediates (σ-complexes) during substitution, followed by rearomatization.

This method leverages the nucleophilic character of aromatic rings and the electrophilicity of substituted pentene derivatives to assemble the trisubstituted benzene structure.

Use of 1,3,5-Tris(dialkylamino)benzene as a Synthetic Precursor

Research on nucleophilic aromatic substitution reactions suggests that 1,3,5-tris(dialkylamino)benzene derivatives can serve as strong nucleophiles to react with electrophilic pentene intermediates, enabling the construction of trisubstituted benzene cores with alkene substituents.

- This approach involves nucleophilic attack on electrophilic species to form stable σ-complex intermediates.

- Such methods allow for controlled functionalization of the benzene ring

Chemical Reactions Analysis

Types of Reactions: Benzene, 1,1’,1’'-(1,3,5,5-tetramethyl-1-pentene-1,3,5-triyl)tris- can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to reduced products.

Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce hydrogenated compounds.

Scientific Research Applications

Chemical Properties and Structure

The compound features a benzene core substituted with a triad of 1,3,5-tetramethyl-1-pentene groups. This structure contributes to its chemical reactivity and stability under various conditions. The molecular weight is approximately 354.52 g/mol, and it exhibits standard purity levels of around 95% as provided by suppliers like Bidepharm .

Applications in Materials Science

Polymer Chemistry:

Benzene derivatives are often utilized in the synthesis of polymers due to their ability to form stable covalent bonds. The unique structure of Benzene, 1,1',1''-(1,3,5,5-tetramethyl-1-pentene-1,3,5-triyl)tris- allows for the development of advanced polymeric materials with enhanced thermal and mechanical properties. These polymers can be engineered for specific applications such as coatings and adhesives.

Nanotechnology:

The compound's structural characteristics make it suitable for use in nanomaterials. Research has indicated that benzene derivatives can serve as precursors for carbon-based nanostructures which have applications in electronics and photonics. The incorporation of this compound into nanomaterials could lead to improved electrical conductivity and light absorption properties.

Pharmaceutical Applications

Drug Development:

In medicinal chemistry, compounds similar to Benzene, 1,1',1''-(1,3,5,5-tetramethyl-1-pentene-1,3,5-triyl)tris- are investigated for their potential therapeutic effects. The presence of multiple functional groups allows for modifications that can enhance bioactivity. Research is ongoing into how such compounds may influence biological pathways or serve as scaffolds for drug design.

Antioxidant Properties:

Studies have suggested that certain benzene derivatives exhibit antioxidant activity. This property is crucial in the development of pharmaceuticals aimed at combating oxidative stress-related diseases. The potential for Benzene, 1,1',1''-(1,3,5,5-tetramethyl-1-pentene-1,3,5-triyl)tris- to act as an antioxidant warrants further investigation.

Environmental Applications

Pollutant Detection:

The unique chemical structure of this compound may allow it to be utilized in sensors designed for environmental monitoring. Its ability to interact with various pollutants could enable the development of sensitive detection systems for hazardous substances in air and water.

Catalytic Processes:

Benzene derivatives are often employed as catalysts in organic reactions. The application of Benzene, 1,1',1''-(1,3,5,5-tetramethyl-1-pentene-1,3,5-triyl)tris- in catalysis could facilitate more efficient chemical processes with lower energy requirements.

Case Studies

Mechanism of Action

The mechanism of action of Benzene, 1,1’,1’'-(1,3,5,5-tetramethyl-1-pentene-1,3,5-triyl)tris- involves its interaction with molecular targets and pathways within a system. The compound’s unique structure allows it to bind to specific sites on target molecules, influencing their activity and function. This interaction can lead to various effects, depending on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Benzene-1,3,5-Triyl Cores

The compound shares structural motifs with other benzene-1,3,5-triyl derivatives, differing primarily in substituent groups and backbone modifications:

Functional and Physicochemical Properties

- Thermal Stability : Ionic liquids like 1,1',1''-(benzene-1,3,5-triyl)tris(3-vinylimidazolium) bistriflimide exhibit high thermal stability (>300°C), attributed to robust ionic interactions . In contrast, tris-nitrones (HTN1–HTN3) degrade near 200°C due to labile nitrone groups .

- Solubility: The target compound’s branched alkyl chain likely enhances solubility in nonpolar solvents, whereas ionic analogues (e.g., imidazolium salts) are polar/aprotic-solvent-soluble .

Spectroscopic and Crystallographic Data

- NMR/IR : Tris-imidazolium salts show characteristic 1H NMR peaks at δ 7.5–9.0 ppm (imidazolium protons) and IR bands at 3150 cm⁻¹ (C–H stretching) . Tris-nitrones exhibit imine oxide IR stretches near 1650 cm⁻¹ .

- X-ray Diffraction : Ionic liquids like [Tri(VinylIm+)XL][Tf2N] form crystalline phases with interionic distances of 4.2–4.5 Å, confirmed by XRD .

Key Research Findings and Limitations

- Target Compound: Limited experimental data exist on its reactivity or applications.

- Contradictions : and describe retracted studies on tris-imidazolium syntheses, highlighting the need for cautious validation of published protocols .

- Gaps: No toxicity, catalytic efficiency, or MOF-incorporation studies are available for the target compound, unlike its nitrone or imidazolium analogues .

Q & A

Q. What are the optimal synthetic routes and purification methods for benzene derivatives with tris-substituted functional groups?

Methodological Answer: The compound can be synthesized via condensation reactions between benzene-1,3,5-tricarbaldehyde derivatives and hydroxylamine salts. For example:

- Reagents : Sodium bicarbonate, sodium sulfate, and hydroxylamine derivatives (e.g., N-methylhydroxylamine hydrochloride) in tetrahydrofuran (THF) .

- Purification : Column chromatography using silica gel and eluents like ethyl acetate/hexane mixtures. For instance, HTN2 and HTN3 were purified with ethyl acetate .

- Yield Optimization : Adjust stoichiometric ratios (e.g., 1:3 molar ratio of aldehyde to hydroxylamine) and reaction times (16–24 hours under reflux).

Q. Key Characterization Data :

Q. How are spectroscopic techniques employed to confirm the structure of tris-substituted benzene derivatives?

Methodological Answer:

- ¹H/¹³C NMR : Identifies substituent positions and confirms symmetry. For example, HTN1 shows three equivalent aromatic protons due to C₃ symmetry .

- FT-IR : Detects functional groups like C=N (nitrones) or C=O (aldehydes). Absence of aldehyde peaks (~2800 cm⁻¹) confirms reaction completion .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for HTN2: [M+H]⁺ at m/z 450.2) .

Advanced Tip : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in complex derivatives.

Q. How do steric and electronic effects of substituents influence the compound’s reactivity?

Methodological Answer:

- Steric Effects : Bulky groups (e.g., tert-butyl in HTN2) reduce reaction rates due to hindered access to reactive sites. This is evident in slower crystallization kinetics .

- Electronic Effects : Electron-withdrawing groups (e.g., benzyl in HTN3) stabilize intermediates via resonance, enhancing reaction efficiency .

- Experimental Design : Compare reaction kinetics of derivatives with varying substituents using UV-Vis monitoring or HPLC.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Case Study : If ¹H NMR shows unexpected peaks, consider:

Q. Data Reconciliation Example :

| Observation | Possible Cause | Solution |

|---|---|---|

| Extra aromatic peaks | Residual starting material | Repurify with ethyl acetate |

| Split signals | Diastereomers | Chiral HPLC separation |

Q. What strategies are effective in designing derivatives for neuroprotective applications?

Methodological Answer:

- Functionalization : Introduce antioxidant moieties (e.g., nitrones in HTN1–HTN3) to scavenge free radicals .

- In Vitro Testing : Use SH-SY5Y neuroblastoma cells under oxidative stress (e.g., H₂O₂ exposure).

- Structure-Activity Relationship (SAR) : Correlate substituent hydrophobicity (log P) with blood-brain barrier permeability.

Q. How can computational modeling predict electronic properties for applications in materials science?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to assess redox activity. For example, tris-imidazolium derivatives (e.g., [Tri(VinylIm+)XL][Tf₂N]) show low band gaps (~3 eV), suitable for conductive materials .

- Molecular Dynamics (MD) : Simulate gas adsorption in porous frameworks (e.g., CO₂/N₂ selectivity in MOFs) .

- Validation : Compare computed IR spectra with experimental data to refine force fields.

Q. What experimental parameters optimize crystallization for X-ray diffraction studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.